Cas no 1361864-26-7 (2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine)

2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine
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- インチ: 1S/C11H7Cl2N3O2/c12-7-1-2-9(13)8(4-7)6-3-10(16(17)18)11(14)15-5-6/h1-5H,(H2,14,15)
- InChIKey: LHESGEKQJOCSBM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1C=NC(=C(C=1)[N+](=O)[O-])N)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 313
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 84.7
2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006089-250mg |
2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine |
1361864-26-7 | 97% | 250mg |
$748.00 | 2022-04-02 | |
Alichem | A022006089-500mg |
2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine |
1361864-26-7 | 97% | 500mg |
$999.60 | 2022-04-02 | |
Alichem | A022006089-1g |
2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine |
1361864-26-7 | 97% | 1g |
$1,747.20 | 2022-04-02 |
2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine 関連文献
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridineに関する追加情報
Introduction to 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine (CAS No. 1361864-26-7)
2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine (CAS No. 1361864-26-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a nitro group, and a dichlorophenyl substituent. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine is C13H9Cl2N3O2, and its molecular weight is approximately 300.13 g/mol. The compound's structure consists of a pyridine ring with an amino group at the 2-position, a nitro group at the 3-position, and a 2,5-dichlorophenyl substituent at the 5-position. This arrangement of functional groups imparts specific chemical and physical properties that are crucial for its biological activity.
In recent years, 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine has been the subject of numerous studies aimed at elucidating its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory effects, 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine has also demonstrated potential as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in cancer progression.
The pharmacokinetic properties of 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine have also been investigated to assess its suitability for clinical use. Preclinical studies have demonstrated that it exhibits favorable oral bioavailability and good tissue distribution. Additionally, the compound has shown low toxicity in animal models, suggesting that it may be safe for further development as a therapeutic agent.
In terms of synthetic methods, several routes have been developed to prepare 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine. One common approach involves the reaction of 3-nitropyridine with 2,5-dichlorobenzoyl chloride followed by reduction to introduce the amino group. These synthetic strategies have been optimized to improve yield and purity, making the compound more accessible for research and development purposes.
The potential applications of 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine extend beyond traditional medicinal chemistry. It has also been explored as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have used this compound as a starting material to develop novel derivatives with improved pharmacological profiles.
In conclusion, 2-Amino-5-(2,5-dichlorophenyl)-3-nitropyridine (CAS No. 1361864-26-7) is a multifaceted compound with significant potential in various areas of pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in the field of medicinal chemistry.
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